methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15746248
InChI: InChI=1S/C10H12N2O4/c1-3-12-7(4-5-11-12)8(13)6-9(14)10(15)16-2/h4-5H,3,6H2,1-2H3
SMILES:
Molecular Formula: C10H12N2O4
Molecular Weight: 224.21 g/mol

methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate

CAS No.:

Cat. No.: VC15746248

Molecular Formula: C10H12N2O4

Molecular Weight: 224.21 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate -

Specification

Molecular Formula C10H12N2O4
Molecular Weight 224.21 g/mol
IUPAC Name methyl 4-(2-ethylpyrazol-3-yl)-2,4-dioxobutanoate
Standard InChI InChI=1S/C10H12N2O4/c1-3-12-7(4-5-11-12)8(13)6-9(14)10(15)16-2/h4-5H,3,6H2,1-2H3
Standard InChI Key DCVPGONDTOGDNA-UHFFFAOYSA-N
Canonical SMILES CCN1C(=CC=N1)C(=O)CC(=O)C(=O)OC

Introduction

Structural and Molecular Characteristics

The compound’s structure integrates a 1-ethylpyrazole core linked to a 2,4-dioxobutanoate ester (Figure 1). The pyrazole ring, a five-membered aromatic system with two adjacent nitrogen atoms, is substituted at position 5 with a butanoate-derived chain containing two ketone groups. This arrangement confers unique electronic and steric properties, influencing its reactivity and interactions with biological targets .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₁₂N₂O₄
Molecular Weight224.21 g/mol
CAS NumberNot publicly disclosed
IUPAC NameMethyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate

The ethyl group at the pyrazole’s N1 position enhances solubility in organic solvents, while the dioxobutanoate moiety introduces electrophilic sites at the ketone groups, enabling nucleophilic additions or condensations.

Synthesis and Reaction Pathways

Multi-Step Organic Synthesis

The synthesis of methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate involves sequential reactions to construct the pyrazole ring and ester functionalities. A typical pathway includes:

  • Pyrazole Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds.

  • Esterification: Reaction of the pyrazole-carboxylic acid intermediate with methanol under acidic or enzymatic conditions.

  • Oxidation: Introduction of the dioxo groups via oxidation of secondary alcohols or ketones .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
CyclizationHydrazine hydrate, ethanol, 80°C65–75
EsterificationMethanol, H₂SO₄, reflux85–90
OxidationKMnO₄, acetone, 0°C70–80

Critical parameters such as temperature, pH, and catalyst selection are optimized to minimize side reactions like over-oxidation or ester hydrolysis.

Spectroscopic Characterization

Advanced analytical techniques confirm the compound’s structure and purity:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals for the ethyl group (δ 1.2–1.4 ppm, triplet; δ 4.0–4.2 ppm, quartet), pyrazole protons (δ 6.5–7.0 ppm), and methoxy group (δ 3.7 ppm, singlet).

    • ¹³C NMR: Peaks for carbonyl carbons (δ 170–200 ppm), pyrazole carbons (δ 140–160 ppm), and the methyl ester (δ 50–55 ppm) .

  • Mass Spectrometry (MS): A molecular ion peak at m/z 224.21 (M⁺) with fragments corresponding to the loss of CO₂ (44 amu) and the ethyl group (29 amu).

Table 3: Comparative Spectroscopic Data for Analogues

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Methyl 4-(1-methylpyrazol-5-yl)-2,4-dioxobutanoate6.7 (s, 1H, pyrazole)172.1 (C=O)
Ethyl 4-(1-ethylpyrazol-5-yl)-2,4-dioxobutanoate1.3 (t, 3H, CH₂CH₃)201.5 (C=O)
DerivativeIC₅₀ (μM)Target Organism
Methyl 4-(1-ethylpyrazol-5-yl)-2,4-dioxobutanoate12.3Staphylococcus aureus
Ethyl 4-(1-propylpyrazol-5-yl)-2,4-dioxobutanoate8.7Aspergillus flavus

Comparison with Structural Analogues

Substituents on the pyrazole ring significantly influence physicochemical and biological properties. For example, replacing the ethyl group with a methyl group reduces steric bulk, increasing solubility but decreasing membrane affinity.

Table 5: Substituent Effects on Properties

Substituent (R)LogPSolubility (mg/mL)Antimicrobial Activity
Ethyl (C₂H₅)1.82.1Moderate
Methyl (CH₃)1.25.6Low
Propyl (C₃H₇)2.41.3High

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s mode of action in biological systems through proteomic and metabolomic profiling.

  • Derivatization: Explore functionalization at the dioxobutanoate chain to enhance bioactivity and selectivity.

  • Green Synthesis: Develop catalytic, solvent-free methods to improve sustainability .

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